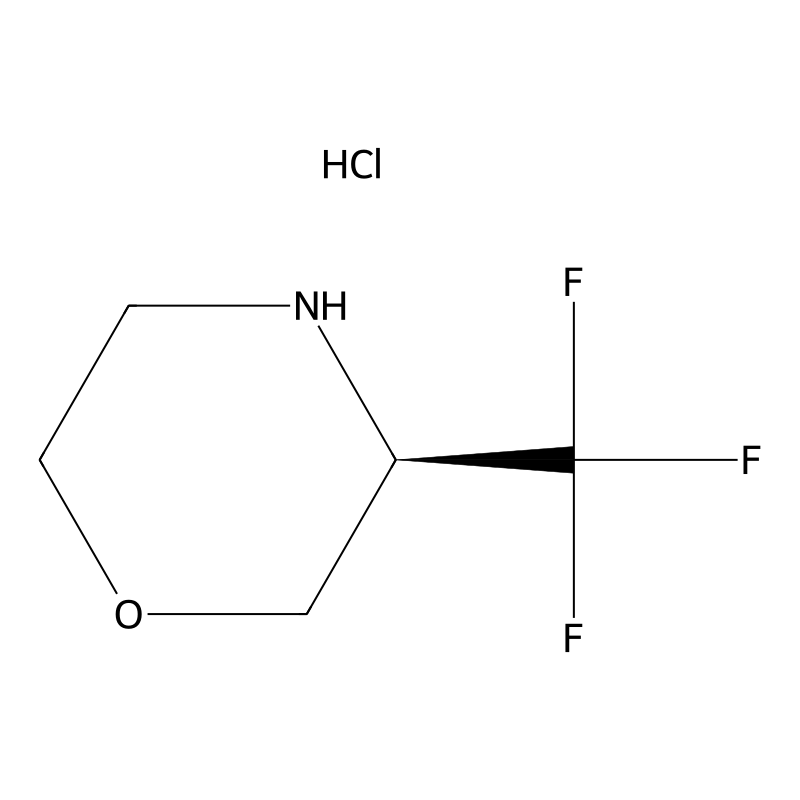(R)-3-(Trifluoromethyl)morpholine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(R)-3-(Trifluoromethyl)morpholine hydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a morpholine ring. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 201.58 g/mol. The compound is known for its unique structural properties, which include a morpholine backbone—a six-membered ring containing both oxygen and nitrogen atoms—substituted with a trifluoromethyl group, enhancing its lipophilicity and biological activity .
There is no current research available on the specific mechanism of action of (R)-3-(Trifluoromethyl)morpholine hydrochloride. However, its potential lies in its ability to be incorporated into drug molecules or act as a chiral auxiliary in organic synthesis, influencing the outcome of reactions [, ].
Asymmetric Catalysis
One area of research exploring the potential of (R)-3-(Trifluoromethyl)morpholine hydrochloride is in asymmetric catalysis. Asymmetric catalysis involves using chiral catalysts to selectively produce one enantiomer (mirror image) of a molecule over another. (R)-3-(Trifluoromethyl)morpholine hydrochloride, due to its chiral nature, may be investigated for its ability to act as a ligand (a molecule that binds to the central metal atom in a catalyst) in asymmetric reactions.
While there is currently limited published research directly demonstrating the use of (R)-3-(Trifluoromethyl)morpholine hydrochloride in asymmetric catalysis, some studies have explored related compounds with similar structures for their potential as catalysts or catalyst ligands. For instance, a 2013 study published in the journal Tetrahedron investigated the use of a structurally similar chiral ligand containing a trifluoromethyl group for asymmetric aldol reactions [].
(R)-3-(Trifluoromethyl)morpholine hydrochloride can participate in various organic reactions due to the presence of both the morpholine ring and the trifluoromethyl group. Key reactions include:
- Nucleophilic Substitution: The nitrogen atom in the morpholine can act as a nucleophile, allowing the compound to react with electrophiles.
- Deprotonation: The hydrochloride form can be deprotonated to yield the free base, which can further participate in reactions such as alkylation or acylation.
- Formation of Derivatives: The trifluoromethyl group can undergo transformations such as reduction or substitution, leading to a variety of derivatives useful in medicinal chemistry .
The biological activity of (R)-3-(Trifluoromethyl)morpholine hydrochloride has garnered interest due to its potential pharmaceutical applications. It exhibits properties that may influence:
- Neurokinin-1 Receptor Antagonism: Similar compounds have been implicated in the modulation of neurokinin receptors, which are involved in processes like pain perception and nausea.
- Antiemetic Effects: The compound's structural features suggest potential use in preventing chemotherapy-induced nausea and vomiting, akin to other neurokinin-1 antagonists .
Several methods exist for synthesizing (R)-3-(Trifluoromethyl)morpholine hydrochloride:
- Direct Trifluoromethylation: This method involves the introduction of the trifluoromethyl group into existing morpholine derivatives using reagents like trifluoromethyl iodide or other CF sources.
- Ring Formation: Starting from appropriate amines and carbonyl compounds, morpholine rings can be formed through cyclization reactions followed by subsequent trifluoromethylation.
- Hydrochloride Salt Formation: The free base can be converted to its hydrochloride form by treatment with hydrochloric acid .
(R)-3-(Trifluoromethyl)morpholine hydrochloride finds applications primarily in:
- Pharmaceutical Development: As an intermediate in the synthesis of drugs targeting neurokinin receptors, particularly for antiemetic therapies.
- Chemical Research: Utilized in studies investigating the effects of trifluoromethyl groups on biological activity and pharmacokinetics .
Research into the interactions of (R)-3-(Trifluoromethyl)morpholine hydrochloride with biological systems is ongoing. Key areas of study include:
- Receptor Binding Affinity: Evaluating how well this compound binds to neurokinin-1 receptors compared to similar compounds.
- Metabolic Pathways: Understanding how this compound is metabolized within biological systems, which may influence its efficacy and safety profile .
Several compounds share structural similarities with (R)-3-(Trifluoromethyl)morpholine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)morpholine | CHFNO | Lacks hydrochloride salt; used in similar applications |
| (R)-2-(Trifluoromethyl)morpholine | CHFNO | Different position of trifluoromethyl substitution |
| (S)-3-(Trifluoromethyl)piperidine | CHFN | Piperidine ring instead of morpholine |
The uniqueness of (R)-3-(Trifluoromethyl)morpholine hydrochloride lies in its specific configuration and functional group positioning, which contribute to its distinct biological activity and potential therapeutic applications .








